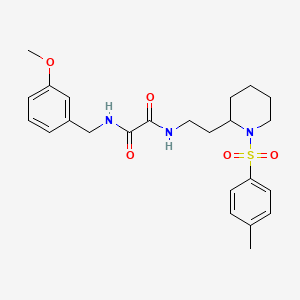

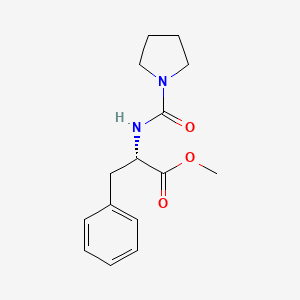

N1-(3-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-(3-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide” is a chemical compound. However, detailed information about this compound is not readily available1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound1.

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I searched1.

Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available1.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the sources I searched1.

科学的研究の応用

Subheading Photolabile Polymers in DNA and Bacterial Cell Interactions

A novel cationic polymer, which transforms to a zwitterionic form upon light irradiation, has been developed for DNA condensation and release, as well as switching antibacterial activity. This polymer, synthesized by free-radical polymerization, demonstrates potential in controlling interactions with DNA and Escherichia coli bacterial cells (Sobolčiak et al., 2013).

Dopamine Receptor Antagonists

Subheading Novel Benzamide Spectramide in Dopamine-D2 Receptor Studies

Spectramide, a new substituted benzamide labeled with iodine-125, is identified as a potent and highly selective antagonist for the dopamine-D2 receptor. Used in in vitro receptor binding studies, it shows potential as a tool for studying dopamine D2 receptors using imaging techniques like PET or SPECT (Sánchez-Roa et al., 1989).

Na+/Ca2+ Exchange Inhibitors

Subheading YM-244769 in Neuroprotection

The study explores YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor. It demonstrates selective inhibition of NCX3 and protection against hypoxia/reoxygenation-induced neuronal cell damage. This inhibitor could have therapeutic potential as a neuroprotective drug (Iwamoto & Kita, 2006).

5-HT1D Receptor Agonists

Subheading Novel Indolyethylamines in Serotonergic Studies

Research on novel indolyethylamines, including their synthesis and receptor binding affinities, suggests agonist activity at the 5-HT1D receptors. These compounds are significant for understanding serotonergic receptor interactions and could be relevant in neurological research (Barf et al., 1996).

Protecting Group Removal in Synthesis

Subheading Efficient Removal of Methoxybenzyl Protecting Groups

A study demonstrates the efficient removal of methoxybenzyl protecting groups from alcohols using DDQ under neutral conditions. This method preserves other common protecting and functional groups, indicating its utility in selective synthetic chemistry (Oikawa, Yoshioka, & Yonemitsu, 1982).

Safety And Hazards

将来の方向性

As for future directions, it’s hard to predict without more information on the current research and applications of this compound1.

特性

IUPAC Name |

N'-[(3-methoxyphenyl)methyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O5S/c1-18-9-11-22(12-10-18)33(30,31)27-15-4-3-7-20(27)13-14-25-23(28)24(29)26-17-19-6-5-8-21(16-19)32-2/h5-6,8-12,16,20H,3-4,7,13-15,17H2,1-2H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKMUEDOYYDLJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2745452.png)

![Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2745454.png)

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2745455.png)

![N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2745457.png)

![4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide](/img/structure/B2745461.png)

![[3-(4-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2745463.png)

![[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2745464.png)

![1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2745467.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2745470.png)